

Application Notes and Protocols: Dalosirvat in Regenerative Medicine Research

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Compound of Interest

Compound Name: *Dalosirvat*

Cat. No.: *B610879*

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Introduction

Dalosirvat (formerly known as SM-04554) is a small molecule compound identified as a potent activator of the Wnt signaling pathway.[1][2] Developed by Biosplice Therapeutics (formerly Samumed), its primary application in regenerative medicine research has been focused on the treatment of androgenetic alopecia (hair loss) through topical administration.[3][4][5] **Dalosirvat** was shown in preclinical and clinical studies to promote hair follicle regeneration and increase hair density. However, it is important to note that the clinical development of **Dalosirvat** for androgenetic alopecia was discontinued following the completion of Phase 3 trials.

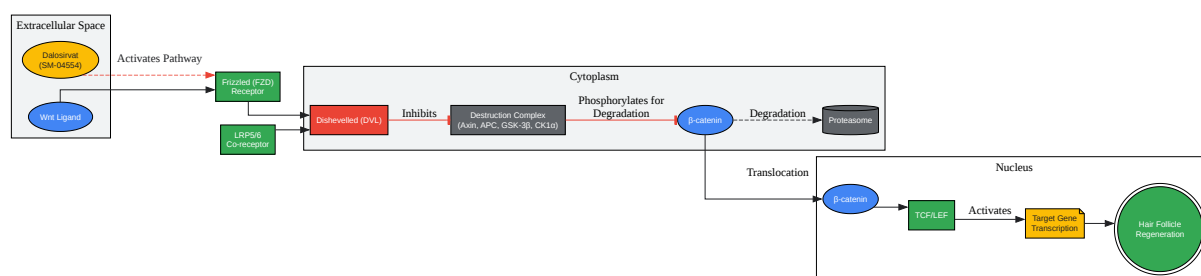
These application notes provide an overview of the known mechanism of action of **Dalosirvat**, a summary of the quantitative data from clinical studies, and representative experimental protocols for its investigation in the context of hair follicle regeneration.

Mechanism of Action: Wnt Signaling Pathway Activation

Dalosirvat functions as a stimulant of the canonical Wnt signaling pathway, a critical pathway involved in embryonic development, stem cell maintenance, and tissue regeneration, including the hair follicle cycle. In the context of hair follicles, the Wnt/ β -catenin pathway is integral to

promoting the proliferation of dermal papilla cells and the differentiation of hair follicle stem cells, thereby initiating the anagen (growth) phase of the hair cycle.

The precise molecular target of **Dalosirvat** within the Wnt pathway has not been fully elucidated in publicly available literature. However, its activity is known to result in the nuclear translocation of β -catenin, a key downstream event in the canonical Wnt cascade. This leads to the activation of target genes that drive hair follicle growth and regeneration.



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Caption: Canonical Wnt signaling pathway activated by **Dalosirvat**.

Data Presentation

The following tables summarize the quantitative data from a Phase 2 clinical trial of **Dalosirvat** in male subjects with androgenetic alopecia. The trial involved the topical application of **Dalosirvat** solution once daily for 90 days, with a follow-up assessment at day 135.

Table 1: Change in Non-Vellus Hair Count (per cm²)

Treatment Group	Baseline (Day 0)	Day 90	Day 135
Vehicle (Placebo)	114.0	-	111.5
0.15% Dalosirvat	104.9	-	115.0
0.25% Dalosirvat	110.8	-	118.5

Data compiled from publicly available reports of a 300-subject Phase 2 study.

Table 2: Change in Hair Density

Treatment Group	Outcome
Vehicle (Placebo)	Decrease in hair density
0.15% Dalosirvat	Statistically significant increase in hair density
0.25% Dalosirvat	Increase in hair density

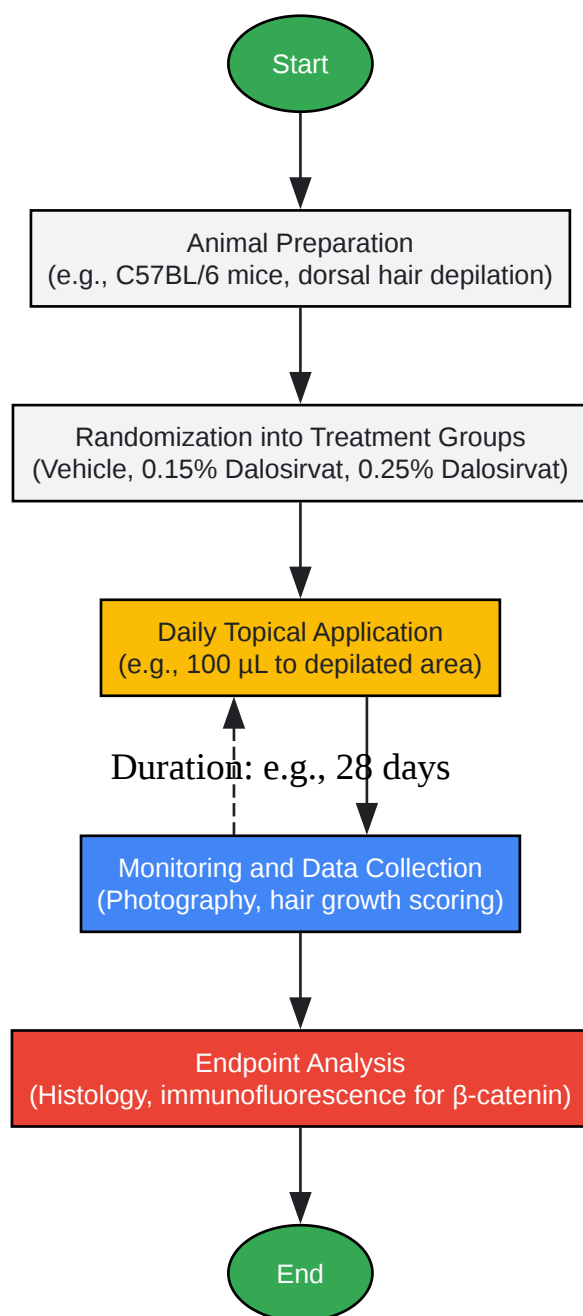
Qualitative summary based on press releases and study reports.

Experimental Protocols

The following are representative protocols for the preclinical and clinical investigation of **Dalosirvat** for hair regeneration. These are based on the methodologies suggested by the available literature, as detailed protocols from the original studies are not publicly available.

Protocol 1: In Vivo Hair Growth Study in Mice

This protocol describes a general procedure for evaluating the efficacy of topically applied **Dalosirvat** on hair growth in a mouse model.



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Caption: General workflow for in vivo hair growth studies.

1. Animal Model:

- C57BL/6 mice are commonly used as their hair follicles are synchronized in the telogen (resting) phase at around 6-8 weeks of age, providing a consistent baseline for anagen induction.

2. Hair Depilation and Treatment Groups:

- Anesthetize the mice and apply a depilatory agent to the dorsal skin to remove hair and synchronize the hair cycle.
- Randomly assign mice to treatment groups (e.g., Vehicle control, 0.15% **Dalosirvat**, 0.25% **Dalosirvat**).

3. Formulation and Administration:

- Prepare **Dalosirvat** in a suitable vehicle for topical application (e.g., a solution containing ethanol, propylene glycol, and water).
- Apply a fixed volume (e.g., 100-200 μ L) of the assigned treatment solution to the depilated dorsal skin once daily.

4. Monitoring and Assessment:

- Visually monitor and photograph the treatment area at regular intervals (e.g., every 3-4 days) to document hair growth.
- At the end of the study period (e.g., 21-28 days), euthanize the animals and collect skin biopsies from the treated area.

5. Endpoint Analysis:

- Histology: Process skin biopsies for paraffin embedding and sectioning. Stain with Hematoxylin and Eosin (H&E) to assess hair follicle morphology and staging (anagen, catagen, telogen).
- Immunofluorescence: Stain skin sections for markers of Wnt pathway activation, such as nuclear β -catenin, and hair follicle stem cell markers.

Protocol 2: In Vitro Human Dermal Papilla Cell Culture Assay

This protocol outlines a method to assess the effect of **Dalosirvat** on the proliferation of human dermal papilla cells (hDPCs), which are crucial for regulating hair follicle growth.

1. Cell Culture:

- Culture primary hDPCs in a suitable growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and antibiotics).
- Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Treatment:

- Prepare various concentrations of **Dalosirvat** in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of **Dalosirvat** or vehicle control.

3. Proliferation Assay:

- After a set incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as the MTT or BrdU assay.

4. Western Blot Analysis:

- For mechanistic studies, treat hDPCs with **Dalosirvat** for a shorter duration (e.g., 24 hours), lyse the cells, and perform Western blotting to detect levels of total and nuclear β -catenin, and other Wnt target proteins.

Conclusion

Dalosirvat is a Wnt pathway activator that has been investigated for its regenerative properties in the context of hair follicle neogenesis. While its development for androgenetic alopecia has been halted, the available data and its mechanism of action may still be of interest to researchers in the field of regenerative medicine, particularly for studies involving the modulation of the Wnt signaling pathway. The protocols and data presented here provide a foundation for further investigation of **Dalosirvat** and similar molecules in hair regeneration research.

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